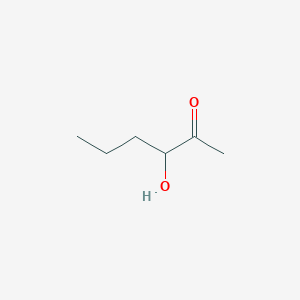

3-Hydroxyhexan-2-one

Description

Contextualization within the Chemistry of Hydroxy-Ketones and Secondary Metabolites

3-Hydroxyhexan-2-one is an organic compound classified as a hydroxy ketone. This bifunctional molecule contains both a hydroxyl (-OH) group and a ketone (C=O) group. Specifically, it is a secondary alcohol and a ketone, with the hydroxyl group located on the third carbon and the ketone on the second carbon of a six-carbon chain. This structure allows for the existence of stereoisomers, namely (R)-3-hydroxyhexan-2-one and (S)-3-hydroxyhexan-2-one, which are non-superimposable mirror images of each other. The specific stereochemistry of the molecule is often crucial to its biological activity.

As a secondary metabolite, this compound is produced by various organisms but is not directly involved in their primary functions of growth, development, or reproduction. Instead, it often serves specialized roles, particularly in chemical communication. Secondary metabolites, including hydroxy ketones, are a diverse group of compounds with a wide array of biological functions, such as pheromones, defense compounds, and signaling molecules. muni.cz The study of these compounds is a significant area of research in chemical ecology and natural product chemistry. The presence of both a hydroxyl and a ketone group makes this compound a versatile molecule capable of participating in various chemical reactions and interactions.

Historical Trajectory of this compound Investigation in Chemical Ecology

The investigation of this compound in chemical ecology has its roots in the broader study of insect pheromones. Early research into the chemical communication of longhorned beetles (family Cerambycidae) laid the groundwork for its discovery. While volatile pheromones in this family were initially poorly understood, the identification of 2,3-hexanediol (B1196527) as a male-produced aggregation pheromone in the red-headed ash borer, Neoclytus acuminatus acuminatus, marked a significant turning point. core.ac.uk Subsequent research and field bioassays revealed that the structurally related compound, this compound, also functions as a potent attractant and pheromone for numerous species within the Cerambycinae subfamily. core.ac.uk

Initial identifications in the 1990s, such as the work by Schroeder et al. (1994) on the male sex pheromone of Hylotrupes bajulus and Pyrrhidium sanguineum, identified (3R)-3-hydroxy-2-hexanone as a key component. researchgate.net This was followed by further research that solidified its importance. For instance, it was identified as a major pheromone component of the cerambycid beetle Anelaphus inflaticollis. nih.gov These early studies established the prevalence and significance of this compound in the chemical communication systems of these beetles, paving the way for more detailed investigations into its stereochemistry, biosynthesis, and ecological role.

Contemporary Academic Significance of this compound

The academic significance of this compound has grown considerably, extending beyond its initial identification as an insect pheromone. It is now recognized as one of the most conserved pheromone structures within the Cerambycidae family, being utilized by a vast number of species. oup.comresearchgate.net This conservation makes it a key focus in studies of chemical communication, reproductive isolation, and the evolution of pheromone signaling. core.ac.ukillinois.edu

Current research often focuses on the synergistic and antagonistic effects of this compound when combined with other compounds. For example, studies have shown that the addition of alkan-2-ones, such as nonan-2-one and decan-2-one, can significantly enhance the attraction of certain cerambycid species to (R)-3-hydroxyhexan-2-one, suggesting a mechanism for species-specific signaling. illinois.edu Furthermore, the compound is a critical component in the development of lures for monitoring and managing populations of both native and invasive wood-boring beetles. nih.govoup.com Its broad attractiveness makes it a valuable tool in detection programs for non-native and potentially damaging insect species. nih.govoup.com The compound has also been identified as a volatile secondary metabolite in microorganisms like Streptomyces sp.. beilstein-journals.org

Overview of Key Research Paradigms for this compound

The investigation of this compound is approached through several key research paradigms:

Chemical Synthesis and Analysis: A fundamental paradigm involves the synthesis of this compound and its stereoisomers. researchgate.netpherobase.comillinois.edu This allows for the production of pure compounds for use in field trials and laboratory bioassays. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and chiral gas chromatography are essential for identifying the compound in insect extracts and determining the specific enantiomers produced by different species. illinois.edufrontiersin.org

Field Bioassays and Behavioral Studies: This paradigm focuses on determining the biological activity of this compound in a natural context. illinois.eduresearchgate.netnih.gov Researchers use traps baited with synthetic versions of the compound, often in combination with other potential pheromone components, to assess attraction of different insect species. illinois.eduresearchgate.net These studies are crucial for confirming the role of this compound as a pheromone and for understanding how it mediates interactions between individuals and between different species. core.ac.uk

Electrophysiological Studies: Electroantennography (EAG) is a technique used to measure the response of an insect's antenna to specific volatile compounds. This approach provides direct evidence of an insect's ability to detect this compound and can be used to screen for other active compounds.

Molecular and Genetic Approaches: More recent research paradigms are beginning to explore the genetic and molecular basis of this compound production and reception. This includes identifying the genes and enzymes involved in the biosynthetic pathways of the pheromone and characterizing the olfactory receptors in the insect's antennae that detect it.

These research paradigms, often used in combination, provide a comprehensive understanding of the chemistry, ecology, and evolution of this compound as a significant semiochemical.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBCAJZDUQTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573649 | |

| Record name | 3-Hydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-75-0 | |

| Record name | 3-Hydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Chemoenzymatic Production of 3 Hydroxyhexan 2 One

Classical Organic Synthetic Routes to Enantiomerically Pure 3-Hydroxyhexan-2-one

Traditional organic synthesis provides a robust framework for the construction of chiral molecules like this compound. These methods often rely on stereocontrolled reactions, asymmetric catalysis, and chiral resolution techniques to achieve high enantiomeric purity.

Strategies for Absolute Stereocontrol in this compound Synthesis

Achieving absolute stereocontrol is paramount in the synthesis of biologically active compounds. One established strategy involves the use of chiral auxiliaries derived from natural sources. For instance, the synthesis of 1-substituted homotropanones has been achieved starting from δ-valerolactone, which is converted to a Weinreb δ-hydroxyamide. mdpi.com This intermediate can then react with organometallic reagents to introduce structural diversity and form δ-hydroxyketones, which are precursors to compounds like this compound. mdpi.com

Another powerful approach is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. For example, in the synthesis of prorocentin, a complex marine natural product, a telescoped hemiacetal reduction/acetal cleavage sequence was employed to selectively unveil a primary hydroxyl group, demonstrating exquisite stereocontrol. acs.org Similarly, the synthesis of ladder polyethers utilizes a strategy that emulates biosynthetic processes, involving stereoselective epoxidation and stereospecific hydroxyepoxide cyclization to build complex stereochemical arrays. lookchem.com These principles of substrate control can be applied to the synthesis of simpler chiral molecules like this compound.

Catalyst Systems for Asymmetric Synthesis of this compound and its Precursors

Asymmetric catalysis offers a more efficient route to enantiomerically enriched products by employing small amounts of a chiral catalyst. Both organometallic and organocatalysts have proven effective in the synthesis of chiral 3-hydroxy-2-oxindoles, a class of compounds with structural similarities to this compound. beilstein-journals.orgrsc.org For instance, cationic iridium complexes have been used for the asymmetric intramolecular hydroarylation of α-ketoamides to produce 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity (up to 98% ee). beilstein-journals.org

Transition metal complexes, in general, have shown notable regio- and stereoselectivity in the reduction of diketones, although often limited to phenyl-substituted hydroxy ketones. rsc.org However, the development of catalysts for linear aliphatic α-hydroxy ketones remains a challenge due to the structural similarity of the substituents. rsc.org Recent advancements in the catalytic asymmetric synthesis of biologically important molecules continue to expand the toolbox available for producing chiral compounds like this compound. beilstein-journals.org

Methodologies for Chiral Resolution and Enantiomeric Enrichment of this compound

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for the kinetic resolution of α-hydroxy ketones and their esters.

For example, racemic this compound has been successfully resolved using lipase-catalyzed transesterification and hydrolysis. illinois.edu In one study, transacetylation of racemic this compound with vinyl acetate (B1210297) and lipase (B570770) AK from Pseudomonas fluorescens yielded unreacted (R)-3-hydroxyhexan-2-one with 94% enantiomeric excess (ee). illinois.edu Subsequent enzymatic hydrolysis of the enantio-enriched esterified product afforded (S)-3-hydroxyhexan-2-one with 93.8% ee. illinois.edu Similarly, the chemoenzymatic synthesis of cytoxazone enantiomers involved kinetic resolution of a racemic intermediate via esterification catalyzed by Penicillium camemberti lipase. researchgate.net

| Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Lipase AK (from Pseudomonas fluorescens) | Transacetylation | (R)-3-hydroxyhexan-2-one | 94% | 64% (based on R-enantiomer) |

| Lipase Amano AK | Hydrolysis | (S)-3-hydroxyhexan-2-one | 93.8% | 79% (based on S-enantiomer) |

Biosynthetic Pathways and Biocatalytic Approaches for this compound

Nature provides elegant and highly selective enzymatic machinery for the production of chiral molecules. Harnessing these biosynthetic pathways and employing biocatalysts offers a sustainable and efficient alternative to classical organic synthesis.

Elucidation of Enzymatic Mechanisms in this compound Formation

The formation of this compound in biological systems often involves the action of specific enzymes. For example, in the context of insect pheromones, (R)-3-hydroxyhexan-2-one is a common component. nih.govmdpi.comresearchgate.net The biosynthesis of this compound in insects is thought to occur in specialized glands. nih.gov

In microorganisms, α-hydroxy ketones can be produced through various enzymatic reactions. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are excellent catalysts for asymmetric benzoin-type reactions, which can be used to synthesize α-hydroxy ketones. unife.it However, the condensation of methylacetoin with butanal to form this compound using the ThDP-dependent enzyme acetoin (B143602):dichlorophenolindophenol oxidoreductase resulted in a nearly racemic product. unife.it

Alcohol dehydrogenases (ADHs) and carbonyl reductases represent another important class of enzymes for the synthesis of α-hydroxy ketones through the reduction of diketones. The carbonyl reductase from Candida parapsilosis (CPCR2) has been used for the stereoselective reduction of 2,3-hexanedione (B1216139) to (S)-3-hydroxyhexan-2-one with high enantiomeric excess. rsc.org Similarly, the reduction of 2,3-hexanedione using BudC from E. coli also yielded (S)-3-hydroxyhexan-2-one. rsc.org The olfactory metabolism in mammals also involves the reduction of hexane-2,3-dione to 2-hydroxyhexan-3-one (B3053492) and this compound. nih.gov

Microbial Fermentation and Biotransformation for this compound Production

Microbial fermentation and biotransformation are attractive methods for the industrial-scale production of chiral chemicals. These processes can utilize whole cells or isolated enzymes to catalyze specific reactions. Lactic acid bacteria, for instance, are a diverse group of industrially important microorganisms that have been explored for biocatalysis. oup.com

The production of this compound and related compounds has been demonstrated using various microbial systems. For example, Bacillus licheniformis has been shown to produce metabolites derived from this compound. biorxiv.org Microbial enzymes are also integral to the degradation of complex molecules like steroids, a process that involves multiple enzymatic steps. microbialtec.com

The use of whole cells of Lactobacillus kefiri has been successfully applied for the reduction of (2,5)-hexanedione to yield (5R)-hydroxyhexane-2-one with an enantiomeric excess greater than 99%. mdpi.com While this produces a regioisomer of this compound, it highlights the potential of whole-cell biocatalysis for the stereoselective synthesis of hydroxy ketones. The development of multi-enzyme systems in flow chemistry is a promising area that combines the high selectivity of biocatalysis with the efficiency of continuous processing, paving the way for novel biosynthetic pathways. mdpi.com

Genetic and Molecular Basis of this compound Biosynthesis in Organisms

The natural production of this compound is observed in both bacteria and insects, where distinct genetic and molecular pathways are responsible for its biosynthesis.

In many species of longhorn beetles (family Cerambycidae), (R)-3-hydroxyhexan-2-one is a common, and sometimes sole, component of male-produced aggregation pheromones. researchgate.netoup.com The biosynthesis of this semiochemical is of great interest for understanding insect chemical communication. To elucidate the genetic underpinnings, differential expression studies using RNA-seq have been employed. For example, research on Neoclytus mucronatus mucronatus, a species that uses (R)-3-hydroxyhexan-2-one as its primary pheromone, aims to identify the specific genes involved by comparing gene expression levels in beetles during their calling (pheromone-releasing) and non-calling periods. purdue.edu This approach helps to pinpoint candidate genes, likely encoding for reductases or other enzymes, responsible for the stereospecific formation of the pheromone.

In bacteria, particularly of the genus Bacillus, α-hydroxy ketones are synthesized by enzymes known as butanediol (B1596017) dehydrogenases (BDH) or acetoin reductases. nih.gov The genes encoding these enzymes have been identified and characterized. For instance, the budC gene from Bacillus licheniformis encodes a meso-2,3-butanediol (B1221857) dehydrogenase (BlBDH) that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net While their physiological role is often linked to the production of acetoin and 2,3-butanediol, these enzymes show activity towards a range of non-physiological diketones with varying chain lengths, including 2,3-hexanedione. nih.govresearchgate.net The cloning and overexpression of these genes, such as the (R,R)-butane-2,3-diol-dehydrogenase gene from B. clausii, in host organisms like E. coli confirms their direct role in catalyzing the reduction of diketones to form chiral α-hydroxy ketones. rsc.orgnih.gov Studies have also proposed that α-hydroxy ketones like acetoin and this compound serve as biologically relevant precursors for the biosynthesis of imidazolium (B1220033) antibiotics in probiotic bacteria such as Bacillus licheniformis. researchgate.net

Synthesis of this compound Analogues and Derivatives for Research Probes

The synthesis of analogues and derivatives of this compound is essential for creating specialized research probes. These probes are used to investigate biological processes, identify protein targets, and explore structure-activity relationships in semiochemical systems.

One important class of derivatives is azidoalcohols, which are valuable synthetic intermediates for producing compounds like aminoalcohols and lactams. mdpi.com Chemoenzymatic cascades have been developed for the synthesis of chiral aliphatic azidoalcohols. These multi-step, one-pot reactions can start from simple alkenes, such as trans-2-hexene. The process involves an initial enantioselective epoxidation of the alkene, followed by a highly regioselective ring-opening of the resulting epoxide with an azide (B81097) nucleophile, catalyzed by a halohydrin dehalogenase (HHDH). mdpi.comresearchgate.net This strategy allows for the controlled formation of two new stereocenters, yielding chiral azidoalcohol products like 2-azido-3-hydroxyhexane with high enantiomeric excess. mdpi.com

Another strategy for creating research probes involves incorporating a tag for detection or pull-down experiments. An alkyne group, for example, can be introduced into the molecular structure to serve as a "clickable" handle for attaching reporter molecules like fluorophores or biotin (B1667282) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A metabolite-alkyne-tagging strategy has been used to create probes for studying the metabolism of related carbonyl compounds. researchgate.net For instance, an alkyne-tagged version of a related dicarbonyl compound was synthesized to track its metabolic fate and identify protein modifications in biological systems. researchgate.net This approach of creating tagged analogues can be applied to this compound to develop specific probes for identifying its binding partners or metabolic enzymes. These chemical probes are invaluable for applications in chemoproteomics and for elucidating the molecular mechanisms of action of bioactive carbonyl compounds. researchgate.net

Ecological and Biological Functions of 3 Hydroxyhexan 2 One

Role as an Insect Pheromone in Chemical Communication

3-Hydroxyhexan-2-one is a significant chemical compound in the communication of numerous insect species, primarily functioning as an aggregation-sex pheromone. This semiochemical plays a crucial role in mate location and congregation on host plants.

This compound has been identified as a male-produced aggregation-sex pheromone in a multitude of cerambycid beetle species. researchgate.netnih.gov This compound attracts both males and females, facilitating mating and colonization of host resources. researchgate.netnih.gov Its identification has been accomplished through the collection and analysis of headspace volatiles from male beetles, followed by field bioassays to confirm the attractant properties of the synthetic compound. illinois.edunih.gov

The compound is a common pheromone component for many species within the subfamily Cerambycinae. researchgate.net For instance, it is the major pheromone component for Anelaphus inflaticollis, where it is produced by males and attracts both sexes. nih.gov Similarly, it is a shared pheromone component for at least 12 South American cerambycid species. researchgate.netoup.comnih.gov Research has shown that (R)-3-hydroxyhexan-2-one is a primary or sole pheromone component for many cerambycine species, including Anelaphus pumilus, Cyrtophorus verrucosus, and several species of Phymatodes and Neoclytus. researchgate.net

In some species, this compound is part of a more complex pheromone blend. For example, in Anelaphus inflaticollis, the blend also includes (S)-2-hydroxyhexan-3-one, 2,3-hexanedione (B1216139), and (2R,3R)- and (2R,3S)-2,3-hexanediols. nih.gov For the invasive beetle Callidiellum rufipenne, males produce (R)-3-hydroxyhexan-2-one along with smaller amounts of its (S)-enantiomer and other related compounds. nih.gov However, attraction in this species was only observed when it was combined with a synergist, 1-(1H-pyrrol-2-yl)-1,2-propanedione. nih.gov The pheromone of Plagionotus detritus is a two-component blend of (R)-3-hydroxyhexan-2-one and (S)-2-hydroxyoctan-3-one. nih.govmdpi.com

The following table summarizes the identification of this compound as a pheromone component in various insect species.

| Species | Pheromone Type | Other Components in Blend | Citations |

| Anelaphus inflaticollis | Aggregation-Sex | (S)-2-hydroxyhexan-3-one, 2,3-hexanedione, (2R,3R)- and (2R,3S)-2,3-hexanediols | nih.govbioone.org |

| Anelaphus pumilus | Aggregation | - | researchgate.net |

| Callidiellum rufipenne | Aggregation-Sex | (S)-3-hydroxyhexan-2-one, (R)- and (S)-2-hydroxyhexan-3-one, 1-(1H-pyrrol-2-yl)-1,2-propanedione (synergist) | nih.gov |

| Chrysoprasis chalybea | Aggregation-Sex | - | researchgate.netoup.com |

| Cotyclytus curvatus | Aggregation-Sex | - | researchgate.netresearchgate.netillinois.edu |

| Cyrtophorus verrucosus | Aggregation-Sex | Nonan-2-one | researchgate.netillinois.edu |

| Euderces pini | Aggregation | - | researchgate.net |

| Eurysthea hirta | Aggregation-Sex | - | researchgate.netoup.com |

| Megacyllene acuta | Aggregation-Sex | (2S,3S)-2,3-hexanediol, (S)-2-methylbutan-1-ol | researchgate.netresearchgate.netillinois.edu |

| Neoclytus caprea | Aggregation | - | researchgate.net |

| Neoclytus m. mucronatus | Aggregation | - | researchgate.netillinois.edu |

| Neoclytus scutellaris | Aggregation | - | researchgate.netoup.com |

| Orwellion gibbulum arizonense | Aggregation-Sex | Decan-2-one | illinois.edu |

| Parelaphidion aspersum | Aggregation-Sex | Decan-2-one | illinois.edu |

| Phymatodes aereus | Aggregation | - | researchgate.net |

| Phymatodes amoenus | Aggregation | - | researchgate.net |

| Phymatodes dimidiatus | Aggregation | (R)-2-methylbutan-1-ol | researchgate.net |

| Phymatodes lengi | Aggregation | - | researchgate.net |

| Phymatodes varius | Aggregation | - | researchgate.net |

| Plagionotus detritus | Aggregation-Sex | (S)-2-hydroxyoctan-3-one | nih.govmdpi.com |

| Retrachydes thoracicus thoracicus | Aggregation-Sex | Other minor compounds | researchgate.netoup.com |

| Sarosesthes fulminans | Aggregation-Sex | (2S,3R)-2,3-hexanediol | nih.gov |

| Stizocera phtisica | Aggregation-Sex | 3-methylthiopropan-1-ol | researchgate.net |

| Xylotrechus colonus | Aggregation-Sex | (S)-3-hydroxyhexan-2-one, (2R,3R)- and (2S,3S)-2,3-hexanediol | researchgate.netnih.govoup.comoup.com |

| Xylotrechus nauticus | Aggregation-Sex | (S)-3-hydroxyhexan-2-one | researchgate.netillinois.edu |

The biological activity of this compound as a pheromone is often dependent on its stereochemistry. The (R)-enantiomer is the most commonly produced and biologically active form in many cerambycid species. researchgate.netillinois.edu For instance, males of Neoclytus mucronatus mucronatus produce exclusively (R)-3-hydroxyhexan-2-one, and this enantiomer is significantly more attractive to both sexes than the racemic mixture. illinois.edu Similarly, males of Cyrtophorus verrucosus, Orwellion gibbulum arizonense, and Parelaphidion aspersum produce the (R)-enantiomer. illinois.edu

In some cases, a specific ratio of enantiomers is crucial for optimal attraction. For example, males of Xylotrechus nauticus produce a blend of approximately 90% (R)- and 10% (S)-3-hydroxyhexan-2-one. researchgate.netillinois.edu While (R)-3-hydroxyhexan-2-one alone is attractive, the presence of the (S)-enantiomer does not appear to be inhibitory at this ratio. researchgate.net However, in other species, the presence of the "unnatural" enantiomer can be inhibitory.

The pheromone blend of Plagionotus detritus consists of (R)-3-hydroxyhexan-2-one and (S)-2-hydroxyoctan-3-one, highlighting the importance of specific enantiomers of different compounds within the same blend. nih.govmdpi.com In Cotyclytus curvatus, only (R)-3-hydroxyhexan-2-one is produced, while the sympatric Megacyllene acuta produces the same compound along with minor components that help in species-specific signaling. researchgate.netillinois.edu

The following table details the enantiomeric specificity of this compound in various insect species.

| Species | Enantiomer(s) Produced | Enantiomeric Ratio (R:S) | Citations |

| Ambonus distinctus | (R)-3-hydroxyhexan-2-one | - | frontiersin.org |

| Ambonus electus | (R)-3-hydroxyhexan-2-one | - | frontiersin.org |

| Anelaphus inflaticollis | (R)-3-hydroxyhexan-2-one | - | nih.gov |

| Callidiellum rufipenne | (R)-3-hydroxyhexan-2-one, (S)-3-hydroxyhexan-2-one | (R) is major | nih.gov |

| Cotyclytus curvatus | (R)-3-hydroxyhexan-2-one | - | researchgate.netillinois.edu |

| Cyrtophorus verrucosus | (R)-3-hydroxyhexan-2-one | - | researchgate.netillinois.edu |

| Neoclytus m. mucronatus | (R)-3-hydroxyhexan-2-one | Essentially pure (R) | illinois.edu |

| Orwellion gibbulum arizonense | (R)-3-hydroxyhexan-2-one | - | illinois.edu |

| Parelaphidion aspersum | (R)-3-hydroxyhexan-2-one | - | illinois.edu |

| Plagionotus detritus | (R)-3-hydroxyhexan-2-one | - | nih.govmdpi.com |

| Sarosesthes fulminans | (R)-3-hydroxyhexan-2-one | ~83% of blend | nih.gov |

| Stizocera phtisica | (R)-3-hydroxyhexan-2-one | - | researchgate.net |

| Xylotrechus colonus | Racemic (R)- and (S)-3-hydroxyhexan-2-one | - | nih.govoup.com |

| Xylotrechus nauticus | (R)- and (S)-3-hydroxyhexan-2-one | ~90:10 | researchgate.netillinois.edu |

In many cerambycine beetles, this compound is produced in specialized exocrine glands located in the prothorax of males. nih.govillinois.eduresearchgate.net Scanning electron microscopy has revealed pores on the prothorax of males, such as in Anelaphus inflaticollis and Neoclytus m. mucronatus, which are consistent with the structure of sex-specific pheromone gland pores found in related species. nih.govillinois.edu The release of the pheromone is often associated with a characteristic "calling" behavior, where the male elevates its prothorax, likely to aid in the dissemination of the volatile compounds. nih.govillinois.eduresearchgate.net

The biosynthesis of this compound is thought to involve the modification of common fatty acid precursors, although the precise enzymatic pathways are still under investigation. The presence of related compounds, such as 2,3-hexanediols and 2,3-hexanedione, in the volatile blends of some species suggests shared biosynthetic pathways or the potential for these compounds to be precursors or byproducts. nih.govresearchgate.net For instance, 2,3-hexanedione is considered a possible biosynthetic precursor or an artifact of the degradation of ketols during analysis. researchgate.net The interconversion of this compound and 2-hydroxyhexan-3-one (B3053492) at higher temperatures during gas chromatography analysis suggests a close chemical relationship and potential for isomerization. illinois.edu

The behavioral response of insects to this compound is a critical aspect of its function as a pheromone. In field bioassays, traps baited with synthetic this compound, particularly the (R)-enantiomer, have been shown to attract both sexes of numerous cerambycid species. researchgate.netillinois.edunih.gov This attraction confirms its role as an aggregation-sex pheromone.

The response to this compound can be modulated by the presence of other compounds. For example, the attraction of Cyrtophorus verrucosus to (R)-3-hydroxyhexan-2-one is significantly enhanced by the addition of nonan-2-one, a minor component of its natural pheromone blend. researchgate.netillinois.edu However, this synergistic effect is lost if the proportion of nonan-2-one is too high, indicating that the ratio of components is important for an optimal behavioral response. researchgate.netillinois.edu Conversely, in some species, certain compounds can act as antagonists. The minor pheromone components of Megacyllene acuta, while synergistic for that species, antagonize the attraction of Cotyclytus curvatus to (R)-3-hydroxyhexan-2-one. researchgate.netillinois.edu This suggests a mechanism for maintaining reproductive isolation between closely related species that share a major pheromone component.

Ethanol (B145695), a general attractant for wood-boring insects as it signals stressed or decaying host trees, can enhance the attractiveness of this compound for some species. oup.comoup.comnih.gov Traps baited with both ethanol and this compound have been shown to capture a greater number of certain cerambycid species. oup.comnih.gov

Predators and competitors can also eavesdrop on these chemical signals. The predatory clerid beetle, Clerus mutillarius, is attracted to the pheromone of Plagionotus detritus, which includes (R)-3-hydroxyhexan-2-one. nih.govmdpi.com This indicates that the pheromone can have broader ecological implications beyond intraspecific communication.

There is considerable conservation in the use of this compound as a pheromone component across a wide range of cerambycid species, even those that are geographically separated. researchgate.netcore.ac.uk This high degree of conservation suggests a strong evolutionary advantage to using this particular compound. For example, (R)-3-hydroxyhexan-2-one is a pheromone component for numerous species in North America, South America, and Europe. researchgate.netresearchgate.netoup.comnih.govmdpi.com

Despite this conservation, there is also significant variation. This variation can be seen in the specific enantiomers used, the ratios of those enantiomers, and the presence and identity of minor components in the pheromone blend. illinois.eduresearchgate.netillinois.edufrontiersin.org This variation is crucial for maintaining species-specific communication channels and preventing cross-attraction between sympatric species. researchgate.netillinois.edu For instance, while both Cotyclytus curvatus and Megacyllene acuta use (R)-3-hydroxyhexan-2-one, the latter adds two minor components that synergize its own attraction while inhibiting the attraction of the former. researchgate.netillinois.edu

Intraspecific variation in pheromone production and response can also occur, though it is less documented for this compound specifically. Geographic variation in behavioral responses to pheromones is a known phenomenon in insects and could potentially influence the effectiveness of pheromone-based monitoring and control strategies. oup.comoup.comscience.gov

Behavioral Ecotoxicology and Responses to this compound in Insect Species

Involvement in Microbial Metabolism and Volatile Production

While the primary focus of research on this compound has been its role as an insect pheromone, there is evidence to suggest its involvement in microbial processes as well. The biosynthesis of such compounds in insects may have evolutionary links to microbial metabolic pathways. Some microorganisms are known to produce a wide array of volatile organic compounds, including ketones and alcohols that are structurally similar to insect pheromones. Further research is needed to fully elucidate the role of this compound in microbial metabolism and its potential production by microorganisms in various ecological contexts.

This compound as a Metabolite in Bacterial Systems

This compound has been identified as a metabolite in several distinct bacterial species, where its production is linked to specific metabolic activities.

Research has shown its presence as a volatile compound produced by the actinomycete Streptomyces sp. FORM5. nih.gov In this context, it is one of many volatiles released by the bacterium, which collectively contribute to its metabolic profile. nih.gov Actinomycetes are well-known for producing a wide array of secondary metabolites, and the release of volatile compounds like this compound can be indicative of these broader biosynthetic activities. nih.govresearchgate.net

In the probiotic bacterium Bacillus licheniformis, this compound is considered a biologically relevant precursor in the synthesis of other complex molecules. biorxiv.org Studies propose that α-hydroxy ketones, including this compound and the related compound acetoin (B143602), are key building blocks for the production of imidazolium (B1220033) antibiotics. biorxiv.orgbiorxiv.org

Furthermore, the compound can be synthesized through biocatalytic processes. Whole cells of the lactic acid bacterium Lactobacillus kefiri have been used for the bioreduction of 2,5-hexanedione (B30556) to produce highly enantiopure (5R)-hydroxyhexane-2-one. researchgate.net This demonstrates a specific enzymatic capability within the bacterium to generate this chiral hydroxy ketone. researchgate.net

Table 1: Production of this compound in Bacterial Systems

| Bacterium | Context of Production | Reference |

|---|---|---|

| Streptomyces sp. FORM5 | Produced as a volatile organic compound. | nih.gov |

| Bacillus licheniformis | Serves as a biosynthetic precursor to imidazolium antibiotics. | biorxiv.orgbiorxiv.org |

Biosynthetic Linkages to Other Volatile Compounds in Microorganisms (e.g., Pyrazines)

This compound and other α-hydroxy ketones are important intermediates in the biosynthesis of various volatile compounds in microorganisms, most notably pyrazines.

In studies of Streptomyces sp. FORM5, hydroxyketones such as acetoin and its longer-chain variants, including this compound, are recognized as frequent bacterial metabolites that act as precursors to alkylated pyrazines. nih.gov For instance, the analysis of volatiles from this bacterium identified both this compound and 2,5-dimethylpyrazine, highlighting a potential precursor-product relationship. nih.gov

This connection is supported by research on marine bacteria. Investigations into six strains of marine Celeribacter revealed the presence of several α-hydroxyketones, which have been described as biosynthetic precursors to pyrazines. nih.govbeilstein-journals.org While this particular study identified 2-hydroxyhexan-3-one, a structural isomer, the principle extends to the class of α-hydroxy ketones. nih.govbeilstein-journals.org The proposed pathway involves the transamination of α-hydroxy ketones, followed by a condensation reaction between two molecules and subsequent oxidation to form the final alkylated pyrazine (B50134) ring. researchgate.net

In Bacillus licheniformis, this compound is a key precursor in a different pathway, leading to imidazolium compounds. biorxiv.org It is proposed that two biogenic amines, an α-hydroxy ketone like this compound, and an aldehyde spontaneously react to produce these more complex antibiotic molecules. biorxiv.orgbiorxiv.org This positions this compound as a critical node in the synthesis of bioactive secondary metabolites. biorxiv.org

Environmental and Ecological Significance of Microbial this compound

The production of this compound by microorganisms has significant ecological implications, primarily through its function as a semiochemical—a chemical involved in communication. While often produced by microbes, its most well-documented ecological role is as an insect pheromone.

(R)-3-hydroxyhexan-2-one is a common aggregation-sex pheromone for numerous species of cerambycid beetles (longhorn beetles). mdpi.comfrontiersin.orgmuni.cz This volatile compound, produced by male beetles, attracts both sexes, facilitating mating and aggregation on host plants. frontiersin.orgmuni.cz The widespread use of this specific compound across many cerambycid species highlights a remarkable parsimony in pheromone evolution. frontiersin.org

The ecological impact extends beyond intraspecies communication. Predators and competitors are known to "eavesdrop" on these chemical signals. For example, the predatory beetle Clerus mutillarius is attracted to this compound, using the pheromone of its prey to locate them. mdpi.com Similarly, the assassin bug Apiomerus crassipes and the trogossitid beetle Temnoscheila virescens are also attracted to traps baited with this compound. bioone.org This turns the pheromone into a kairomone—a chemical signal that benefits the receiver of a different species.

Furthermore, the attraction of beetles to this compound is often enhanced by ethanol, a common product of microbial fermentation in stressed or decaying wood. bioone.orgwikipedia.org This suggests a synergistic relationship where microbial activity (fermentation) provides a general cue for a suitable host, which is then pinpointed by the specific pheromone signal. The presence of this compound as a microbial volatile contributes to the complex chemical landscape that insects use to navigate their environment and locate resources and mates. nih.govwikipedia.org

Table 2: Selected Volatile Compounds Identified from Streptomyces sp. FORM5

| Compound | Class | Reference |

|---|---|---|

| This compound | Hydroxy ketone | nih.gov |

| Dimethyl disulfide | Sulfur compound | nih.gov |

| Dimethyl trisulfide | Sulfur compound | nih.gov |

| Acetoin | Hydroxy ketone | nih.gov |

| 2,5-Dimethylpyrazine | Pyrazine | nih.gov |

| Geosmin | Terpene | nih.gov |

| 2-Methylisoborneol | Terpene | nih.gov |

Advanced Analytical Methodologies for 3 Hydroxyhexan 2 One Research

Chromatographic Techniques for Separation and Quantification of 3-Hydroxyhexan-2-one

Chromatography plays a vital role in separating this compound from complex matrices and quantifying its presence. The choice of chromatographic method often depends on the sample type, concentration, and the specific analytical goal, such as trace analysis or chiral purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound. Its ability to separate complex mixtures via GC and subsequently identify and quantify components based on their mass spectra makes it invaluable for trace analysis, particularly in biological samples.

Research has demonstrated the utility of GC-MS in detecting and quantifying this compound in various biological matrices, often as a potential biomarker. For instance, GC-MS has been employed in the analysis of volatile organic compounds (VOCs) in breath, where this compound has been identified as a component. This includes studies investigating breath VOC profiles for the diagnosis of diseases such as lung cancer, inflammatory bowel disease (IBD), and acute kidney injury (AKI). researchgate.netau.dkresearchgate.net The sensitivity of GC-MS allows for the detection of these compounds present at low concentrations in breath samples.

Furthermore, GC-MS has been used to analyze volatile extracts from biological sources, such as insects, where this compound functions as a pheromone component. researchgate.netbeilstein-journals.org The technique enables the identification of this compound within the complex blend of volatiles emitted by organisms.

Enantioselective Gas Chromatography for Chiral Purity Determination

This compound possesses a chiral center at the C-3 position, meaning it exists as two enantiomers, (R)- and (S)-3-hydroxyhexan-2-one. The biological activity and significance of these enantiomers can differ substantially. Enantioselective Gas Chromatography (GC) is a specialized technique used to separate and quantify these individual enantiomers, allowing for the determination of chiral purity or enantiomeric composition.

Enantioselective GC utilizes chiral stationary phases within the GC column that can interact differently with each enantiomer, leading to their separation based on temporary diastereomeric associations. This technique is critical in pheromone research, where often only one enantiomer is biologically active. Studies on cerambycid beetles, for example, have utilized enantioselective GC to determine the enantiomeric ratio of this compound produced by these insects, identifying the (R)-enantiomer as a key pheromone component. beilstein-journals.orgresearchgate.net The ability to analyze the enantiomeric composition is essential for understanding the precise chemical signals involved in biological interactions and for synthesizing enantiomerically pure compounds for further study or application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors and Metabolites

While GC-MS is suitable for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for the analysis of less volatile or non-volatile compounds, including precursors and metabolites of this compound. LC-MS separates compounds based on their interaction with a stationary phase and a mobile phase, followed by detection and identification using mass spectrometry.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and specificity for complex biological matrices. Although direct analysis of volatile this compound by LC-MS might be less common than GC-MS, LC-MS is valuable for studying its metabolic pathways and identifying related compounds that are not amenable to GC analysis. For instance, LC-MS/MS has been used in studies investigating the metabolic production of α-hydroxy ketones, such as acetoin (B143602) and this compound, from precursors like glycerol (B35011) by microorganisms. ualberta.ca This highlights the role of LC-MS in tracing the biosynthesis and metabolism of this compound by analyzing its non-volatile precursors and downstream products within biological systems. LC-MS is also used in broader metabolomic studies to identify potential biomarkers in biological fluids like plasma, although specific studies directly linking LC-MS analysis of this compound in plasma were not prominently found, the technique is generally applicable for detecting a wide range of metabolites. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of this compound

Spectroscopic methods provide crucial information about the structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of organic molecules. For this compound, NMR can provide information about the connectivity of atoms and the spatial arrangement of substituents, which is particularly important for characterizing its chiral center.

Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY and HMBC) are employed to assign signals to specific protons and carbons within the molecule and to establish correlations between them. ebi.ac.uk This allows for the confirmation of the this compound structure. Furthermore, NMR can be used for stereochemical analysis, particularly when diastereomeric derivatives are formed or in the presence of chiral shift reagents, although direct determination of enantiomeric excess by standard NMR can be challenging without such aids. High-field NMR spectrometers provide the resolution necessary for detailed analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Circular Dichroism (ECD) Spectrum Interpretation

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength, producing an ECD spectrum with characteristic Cotton effects (peaks or troughs).

Interpreting ECD spectra to assign absolute configuration often requires computational support, specifically Time-Dependent Density Functional Theory (TD-DFT) calculations. TD-DFT is used to calculate theoretical ECD spectra for possible stereoisomers based on their optimized molecular geometries. By comparing the experimental ECD spectrum with the calculated spectra, the absolute configuration of the chiral center can be determined. ebi.ac.uk This approach has been successfully applied to assign the absolute configuration of chiral compounds, including those structurally related to this compound or where this compound is a moiety. researchgate.netbeilstein-journals.orgmdpi.commdpi-res.com This combined experimental and computational approach provides a powerful method for unambiguous stereochemical assignment.

Advanced Sampling and Sample Preparation Techniques for Volatile this compound in Ecological Studies

The investigation of volatile organic compounds (VOCs) such as this compound in ecological contexts, particularly in studies involving insects and plants where it functions as a pheromone oup.comnih.govfrontiersin.orgresearchgate.netoup.comillinois.eduillinois.edu, necessitates the use of advanced sampling and sample preparation techniques. These methods are crucial for capturing and concentrating these often low-concentration volatiles from complex biological matrices or the surrounding environment openagrar.defrontiersin.org. The primary goal is to obtain representative samples of the volatile profile without altering the composition or losing analytes before analysis, typically by gas chromatography-mass spectrometry (GC-MS) koreascience.krnih.govresearchgate.net.

Several headspace-based techniques are widely employed for the collection of volatile compounds from ecological samples. Headspace sampling involves analyzing the vapor phase above a solid or liquid sample in a closed container koreascience.krresearchgate.net. This approach is particularly suitable for volatile compounds and minimizes interference from the non-volatile components of the matrix koreascience.krresearchgate.net. Headspace techniques can be broadly classified into static and dynamic methods koreascience.kr.

Static Headspace (SHS) involves allowing the volatile compounds to partition between the sample matrix and the gas phase until equilibrium is reached koreascience.krresearchgate.net. An aliquot of the headspace gas is then injected into the analytical instrument researchgate.net. While simple, SHS may have limitations in sensitivity for trace-level volatiles due to the relatively small volume of headspace sampled koreascience.kr.

Dynamic Headspace (DHS), also known as headspace trapping or purge-and-trap, involves continuously sweeping the headspace with an inert gas and trapping the released volatiles onto an adsorbent material openagrar.dekoreascience.krnih.govresearchgate.net. This allows for the collection of a larger volume of headspace gas, leading to increased sensitivity openagrar.dekoreascience.krresearchgate.net. The trapped volatiles are subsequently desorbed, often thermally, directly into the GC-MS system openagrar.denih.govresearchgate.net. DHS is particularly useful for collecting VOCs emitted by living organisms like plants and insects in laboratory or field settings openagrar.defrontiersin.orgresearchgate.net. Innovative dynamic headspace devices have been developed to improve the regulation of mass flow velocity and collected gas volume, enabling more accurate quantitative comparisons of VOCs in ecological samples openagrar.defrontiersin.org.

Solid-Phase Microextraction (SPME) is another prominent solvent-free microextraction technique used for volatile sampling in ecological studies koreascience.krnih.govmurdoch.edu.aursc.orgnih.gov. SPME utilizes a fiber coated with an adsorbent material which is exposed to the headspace above a sample (headspace SPME) or directly immersed in a liquid sample koreascience.krrsc.orgnih.gov. Volatile analytes partition from the sample matrix or headspace onto the fiber coating until equilibrium is reached rsc.orgnih.gov. The fiber is then transferred to the injection port of a GC-MS system, where the analytes are thermally desorbed and analyzed koreascience.krrsc.org. SPME is noted for its simplicity, portability, and minimal sample preparation requirements, making it suitable for field sampling nih.govmurdoch.edu.aursc.org. Different fiber coatings are available, allowing for selective extraction based on the polarity and volatility of the target analytes murdoch.edu.aursc.org. HS-SPME coupled with GC-MS has been widely used to examine volatile secretions and pheromones in insects nih.govmurdoch.edu.au.

Stir Bar Sorptive Extraction (SBSE), also known as Headspace Sorptive Extraction (HSSE) when applied to the headspace, employs a stir bar coated with a thick layer of sorbent material, typically polydimethylsiloxane (B3030410) (PDMS) koreascience.krnih.gov. The stir bar is placed in the sample headspace and agitated to facilitate the partitioning of volatiles into the sorbent coating koreascience.kr. SBSE generally offers higher capacity for volatile compounds compared to SPME due to the larger volume of sorbent phase nih.gov. After extraction, the stir bar is typically subjected to thermal desorption or solvent back-extraction before GC-MS analysis koreascience.kr. SBSE has been applied to the analysis of volatile compounds in various matrices, including plant samples koreascience.kr.

These advanced sampling techniques are often coupled with highly sensitive analytical methods, most commonly GC-MS, for the separation, identification, and quantification of volatile compounds like this compound koreascience.krnih.govresearchgate.netmurdoch.edu.au. GC separates the volatile mixture based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the fragmentation pattern of the ionized molecules koreascience.krnih.govresearchgate.net. Identification is typically achieved by comparing the obtained mass spectra and retention indices with spectral libraries and authentic standards researchgate.net.

Research findings in ecological studies frequently involve identifying the volatile compounds present in samples from organisms under different conditions (e.g., different life stages of insects, or healthy vs. infected plants) and comparing their profiles openagrar.deresearchgate.netmurdoch.edu.au. For example, studies investigating insect pheromones, including those where this compound has been identified, rely on collecting headspace volatiles from the insects using techniques like headspace collection followed by GC-MS analysis nih.govfrontiersin.orgresearchgate.netillinois.edu. These studies aim to determine which volatile compounds are emitted, often sex-specifically, and in what relative amounts, to understand their role in chemical communication frontiersin.orgresearchgate.netillinois.edu. While specific quantitative data tables detailing the performance characteristics (e.g., recovery, limits of detection) of these sampling techniques specifically for this compound across various ecological matrices are not provided in the immediate search results, the application of these methods has successfully led to the identification of this compound as a key volatile in the chemical ecology of certain beetle species nih.govfrontiersin.orgresearchgate.netillinois.eduillinois.edu.

A representative data output from such studies, focusing on the identification of volatile compounds using advanced headspace techniques coupled with GC-MS, might appear in a summarized format like the table below, illustrating the presence or relative abundance of identified VOCs in different sample types.

| Compound Name | Retention Index (GC) | Mass Spectral Match Quality | Sample Type A (e.g., Male Insect Headspace) | Sample Type B (e.g., Female Insect Headspace) | Sample Type C (e.g., Control) |

| This compound | [Specific RI] | High | Present (Relative Abundance X) | Absent or Present (Relative Abundance Y) | Absent |

| Other VOC 1 | [Specific RI] | High | Present (Relative Abundance A) | Present (Relative Abundance B) | Absent or Present (Relative Abundance C) |

| Other VOC 2 | [Specific RI] | Moderate | Absent or Present | Absent or Present | Absent or Present |

| ... | ... | ... | ... | ... | ... |

Note: The values in the 'Relative Abundance' columns are illustrative and would represent normalized peak areas or similar quantitative/semi-quantitative measures obtained from GC-MS analysis.

The selection of the most appropriate sampling technique depends on factors such as the volatility of the target compound, the nature of the ecological matrix, the sensitivity required, and whether sampling is performed in the laboratory or the field frontiersin.orgkoreascience.krnih.govrsc.org. Dynamic headspace and sorbent-based methods like SPME and SBSE are particularly valuable for ecological studies involving volatile pheromones like this compound due to their ability to concentrate trace-level compounds from complex biological emissions openagrar.defrontiersin.orgkoreascience.krnih.govresearchgate.netmurdoch.edu.aunih.gov.

Computational and Theoretical Investigations of 3 Hydroxyhexan 2 One

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular geometry, and reactivity of organic molecules.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

DFT calculations are employed to determine the lowest energy conformers and optimized molecular geometries of 3-hydroxyhexan-2-one. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Conformational analysis using DFT helps identify stable spatial arrangements of the molecule, considering the rotations around single bonds, especially the C-C bonds and the orientation of the hydroxyl group. Such studies can reveal the relative energies of different conformers and the energy barriers between them. While specific DFT studies solely focused on the conformational analysis of this compound were not extensively detailed in the search results, DFT is a standard tool for such investigations in organic chemistry, and related studies on similar hydroxyketones or compounds with hydroxyl and carbonyl groups often utilize this approach to understand their preferred conformations and electronic distributions. researchgate.netrsc.org

Exploration of Reaction Mechanisms Involving this compound

Computational studies can explore potential reaction mechanisms involving this compound by calculating transition states and activation energies. This provides insights into how the molecule might react under different conditions or participate in biological processes. For instance, theoretical studies on the oxidation of related hexanol compounds have utilized computational methods to understand the formation of intermediates, which can include hydroxyketones like isomers of hydroxyhexanone. acs.org These studies often involve calculating the energetics of various reaction pathways, such as hydrogen abstraction and radical reactions, to determine the most favorable routes. While direct computational studies on the reaction mechanisms of this compound itself were not prominently featured, the application of computational chemistry to elucidate reaction mechanisms of similar oxygenated hydrocarbons suggests its potential for studying the reactivity of this compound. researchgate.netajrconline.orgmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are valuable tools for studying the behavior of molecules over time and their interactions with other molecules, including biological macromolecules.

Protein-Ligand Interactions with this compound (e.g., Insect Olfactory Receptors)

Given the role of this compound as a pheromone component for cerambycid beetles, molecular modeling and dynamics simulations are particularly relevant for studying its interactions with insect olfactory receptors and odorant-binding proteins (OBPs). These studies aim to understand how this compound binds to these proteins, the nature of the binding pocket, and the forces driving the interaction. Research has identified specific odorant receptors in cerambycid beetles, such as McOr20 in Megacyllene caryae, that are sensitive to (R)-3-hydroxyhexan-2-one. nih.govillinois.edu Computational approaches, including molecular docking and dynamics simulations, can model the binding pose of this compound within the ligand-binding domain of these receptors or OBPs, providing insights into the key amino acid residues involved in recognition and binding affinity. acs.org Such simulations can help elucidate the molecular basis for the specificity and sensitivity of insect olfactory systems to this pheromone component. mdpi.combiorxiv.orgebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues and Pheromone Blends

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models that relate the chemical structure of compounds to their biological activity. For this compound, QSAR studies can be applied to understand how structural modifications to the molecule or its inclusion in pheromone blends affect its attractiveness or biological effects on target organisms, such as insects. science.govresearchgate.net

Emerging Research Directions and Applications in Chemical Ecology and Biocatalysis

Development of 3-Hydroxyhexan-2-one-Based Semiochemicals for Pest Management

The role of this compound as a semiochemical, a chemical compound used for communication between organisms, is a key area of research for its potential in pest management strategies. It is often identified as a component of pheromones, particularly in various beetle species. pherobase.comnih.gov

Integration of this compound into Multi-Component Pheromone Blends

Research has consistently shown that this compound is a crucial component in the aggregation-sex pheromones of numerous cerambycid beetles (longhorned beetles). researchgate.netresearchgate.netmdpi.comoup.comnih.govillinois.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.netillinois.eduresearchgate.net Its presence, often the (R)-enantiomer, has been identified in species across various genera and tribes within the subfamily Cerambycinae, spanning multiple continents. researchgate.netresearchgate.netoup.comresearchgate.netresearchgate.netresearchgate.net

While (R)-3-hydroxyhexan-2-one alone can attract certain species, its efficacy is frequently enhanced when integrated into multi-component blends that mimic the natural pheromone produced by the insects. nih.govillinois.eduresearchgate.netresearchgate.net These blends often include other compounds such as 2,3-hexanediols, 2-methylbutan-1-ol, fuscumol, and fuscumol acetate (B1210297), depending on the target species. researchgate.netresearchgate.netoup.comnih.govillinois.eduresearchgate.netresearchgate.netresearchgate.net Studies have demonstrated that specific combinations of these compounds can attract a wider array of cerambycid species compared to single components. oup.comresearchgate.net

However, the complexity of these blends can also lead to antagonistic interactions between components, potentially reducing the attraction for certain species. researchgate.netresearchgate.net For instance, the addition of other hydroxyketones has been shown to reduce catches of some species in traps baited with this compound and other components. nih.gov This highlights the need for careful optimization of blend compositions for targeted pest management.

Beyond cerambycids, this compound has also been investigated for its effects on other insect groups, such as bark and ambrosia beetles (Scolytinae). While not always directly attractive on its own, its addition to ethanol-baited traps can influence the catches of certain Scolytinae species, sometimes enhancing attraction and at other times reducing it. eje.czoup.com This suggests a potential kairomonal role, where these beetles may be eavesdropping on the pheromone communication of other species to locate suitable host resources. researchgate.netoup.com

Optimization of Pheromone Delivery Systems and Release Rates for Field Applications

The effectiveness of this compound-based semiochemicals in pest management is significantly influenced by the delivery system and the rate at which the compound is released into the environment. Research indicates that relatively high doses and release rates of synthetic pheromones are often necessary to effectively attract target species, particularly those utilizing male-produced aggregation pheromones. uochb.cz Release rates of approximately 1 mg/day or more from passive dispensers may be required to match the natural release rates of individual male beetles and ensure significant attraction. uochb.cz Lower release rates can result in weak or no attraction. uochb.cz

Studies have explored different lure types and their impact on release rates and trap catches. For example, ultra-high release rate lures containing racemic this compound have been used in operational surveillance programs. researchgate.neteje.cz The design of traps is also crucial, with significant differences in catch rates observed among different trap types. uochb.cz Optimizing the interplay between lure formulation, release rate, and trap design is essential for maximizing the detection and monitoring capabilities of these semiochemicals for both native and invasive beetle species. nih.govresearchgate.netnih.govoup.com

This compound as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C3 position makes this compound a valuable chiral building block in asymmetric synthesis, the process of synthesizing chiral compounds with a specific stereochemistry. uni.lunih.gov

Stereoselective Conversion of this compound to Value-Added Chiral Compounds

This compound can be stereoselectively converted into other value-added chiral compounds through various chemical and enzymatic methods. For example, enzymatic kinetic resolution using lipases has been employed to obtain enantiomerically enriched (R)- and (S)-3-hydroxyhexan-2-one. illinois.edu This process involves the selective reaction of one enantiomer, leaving the other enriched. illinois.edursc.org

Furthermore, this compound can be a precursor in the synthesis of other chiral structures. Research has explored the stereoselective reduction of diketones, such as 2,3-hexanedione (B1216139), to produce chiral α-hydroxy ketones, including this compound, using enzymes like carbonyl reductases. acs.orgrsc.orgrsc.orgfigshare.com These enzymatic approaches can yield products with high enantiomeric purity. rsc.orgrsc.org

The compound's structure, with both hydroxyl and ketone functionalities, allows for diverse transformations in asymmetric synthesis, contributing to the production of complex chiral molecules. rsc.orgliverpool.ac.uk

Utilization in Chemo-Enzymatic Cascade Processes and Synthetic Strategies

This compound and related hydroxyketones are increasingly utilized in chemo-enzymatic cascade processes. These multi-step synthetic routes combine chemical and enzymatic transformations, often without intermediate purification steps, offering advantages in terms of efficiency and sustainability. mdpi.comresearchgate.net

Enzymes, such as those involved in the reduction of dicarbonyls, can stereoselectively produce chiral hydroxyketones like this compound, which can then be further transformed chemically or enzymatically in a cascade. acs.orgrsc.orgrsc.orgfigshare.comresearchgate.net While some chemo-enzymatic cascades face challenges due to the differing optimal conditions for chemical and enzymatic steps, strategies are being developed to overcome these incompatibilities, including the use of immobilized enzymes and flow chemistry reactors. mdpi.comresearchgate.netnih.govmdpi.com

The integration of this compound as a substrate or intermediate in these cascades allows for the creation of complex chiral molecules with high control over stereochemistry. mdpi.comresearchgate.netresearchgate.net This is particularly relevant for the synthesis of pharmaceuticals and other value-added chemicals. rsc.orgnih.gov

Role of this compound in Broader Ecological Interaction Networks Beyond Pheromones

While prominently known for its role in insect pheromone communication, this compound may also be involved in broader ecological interaction networks. Its presence in natural environments suggests potential interactions with other organisms beyond the species for which it serves as a direct semiochemical.

As mentioned earlier, bark and ambrosia beetles may respond to this compound, indicating a potential kairomonal relationship where they exploit the chemical signals of other insects. researchgate.netoup.com This "eavesdropping" can influence their aggregation and host-finding behavior. researchgate.netoup.comchemecol.org

Furthermore, the production of this compound by organisms could influence interactions with predators or parasitoids that may also detect and respond to these volatile compounds. Some predatory insects have been shown to be attracted to longhorn beetle pheromone combinations that include this compound, suggesting that these semiochemicals can play a role in attracting natural enemies of the beetles. chemecol.org This highlights the potential for utilizing such interactions in biological control strategies.

The involvement of this compound in complex ecological networks underscores the intricate ways in which chemical signals mediate interactions between different trophic levels and across various species within an ecosystem. Research into these broader roles can reveal new avenues for understanding ecological dynamics and developing novel, ecologically-based pest management approaches.

Conclusion and Future Outlook for 3 Hydroxyhexan 2 One Research

Synthesis of Current Research Findings

3-Hydroxyhexan-2-one has emerged as a molecule of significant interest, primarily due to its widespread role as a semiochemical in the insect world, particularly within the beetle family Cerambycidae (longhorn beetles). researchgate.netoup.com Research has consistently identified (R)-3-hydroxyhexan-2-one as a crucial, often primary, component of male-produced aggregation-sex pheromones that attract both sexes. illinois.educore.ac.ukresearchgate.net This compound's effectiveness is documented across numerous species and geographic regions, including North America, South America, and Europe, highlighting a remarkable conservation of this chemical signal among diverse cerambycine species. oup.comresearchgate.netfrontiersin.orgmdpi.com The typical stereoisomer produced by these beetles is the (R)-enantiomer. illinois.eduresearchgate.net

Beyond its role in insect communication, this compound is recognized as a volatile organic compound (VOC) produced by various microorganisms, such as Streptomyces sp. FORM5. beilstein-journals.org In the context of microbial metabolism, it serves as a precursor for the biosynthesis of more complex molecules, including a family of imidazolium (B1220033) antibiotics produced by the probiotic bacterium Bacillus licheniformis. biorxiv.orgbiorxiv.org This discovery underscores the compound's importance as a biologically relevant precursor, shifting focus from previously proposed molecules like diacetyl. biorxiv.orgbiorxiv.org

Synthetic chemistry has also advanced, with various methods developed for the preparation of racemic and enantiomerically pure this compound. illinois.eduresearchgate.net These syntheses are vital for producing the large quantities of the pheromone needed for field studies and potential pest management applications. researchgate.net Furthermore, studies have explored its interaction with other semiochemicals, noting that its attractiveness can be significantly enhanced by host plant volatiles like ethanol (B145695), or in some cases, antagonized by compounds from other species, suggesting a mechanism for reproductive isolation. researchgate.netresearchgate.netoup.com

Table 1: Summary of Key Research Findings for this compound

| Research Area | Key Finding | Organism(s) / System | Citation(s) |

|---|---|---|---|

| Pheromone Chemistry | (R)-3-hydroxyhexan-2-one is a conserved male-produced aggregation-sex pheromone. | Cerambycidae beetles (e.g., Neoclytus, Anelaphus, Phymatodes) | illinois.educore.ac.ukresearchgate.netresearchgate.net |

| Microbial Metabolism | Serves as a biosynthetic precursor for imidazolium antibiotics. | Bacillus licheniformis | biorxiv.orgbiorxiv.org |

| Volatile Production | Identified as a volatile organic compound in headspace extracts. | Streptomyces sp. FORM5 | beilstein-journals.org |

| Chemical Synergism | Attraction to the pheromone is often enhanced by ethanol. | Cerambycidae beetles | researchgate.netunipd.it |

| Chemical Synthesis | Methods developed for racemic and stereospecific synthesis. | Laboratory synthesis | illinois.eduresearchgate.net |

| Interspecific Effects | Can be part of complex blends that mediate reproductive isolation. | Sympatric cerambycid species | researchgate.netoup.com |

Identification of Critical Knowledge Gaps and Unanswered Questions in this compound Research

Despite considerable progress, significant knowledge gaps remain. The complete biosynthetic pathway of this compound in most organisms is not fully elucidated. While it is known to be a precursor in some bacteria, the specific enzymatic steps and genetic underpinnings for its production in both microbes and, particularly, in cerambycid beetles are largely unknown. core.ac.ukbiorxiv.org

Another major gap is understanding the full ecological context of its function. While its role as an attractant is well-established, the reasons for its conservation across so many species are not fully understood. core.ac.ukresearchgate.net This leads to the question of how reproductive isolation is maintained between sympatric species that use the same primary pheromone component. core.ac.uk Although minor blend components and different release timings are hypothesized to play a role, comprehensive studies are lacking for most species. researchgate.net

Furthermore, the full spectrum of its biological activity outside of insect attraction is underexplored. Its role as a precursor to antibiotics in Bacillus suggests it may have other, yet-to-be-discovered functions in microbial communities. biorxiv.orgbiorxiv.org The potential for this compound or its derivatives to have antimicrobial or other pharmacologically relevant properties is an open question. Similarly, its function in organisms where it has been detected but not fully studied, such as Streptomyces, remains unclear. beilstein-journals.org

Prospective Research Trajectories for this compound Studies

Future research should be directed toward several key areas to address the existing knowledge gaps.

Biosynthetic Pathway Elucidation: A primary focus should be on identifying the genes and enzymes responsible for producing this compound in Cerambycidae. Transcriptomic and genomic analyses of pheromone-producing glands, coupled with functional characterization of candidate enzymes, could unravel this pathway. Similar studies in microorganisms like Streptomyces and Bacillus would provide a comparative understanding of its biosynthesis across different domains of life. biorxiv.org

Ecological and Behavioral Studies: Research is needed to investigate the mechanisms of reproductive isolation in species sharing this compound as a pheromone. This includes detailed analysis of minor pheromone components, dose-dependent behavioral responses, and the influence of temporal and spatial separation in mating behavior. nih.govresearchgate.net Field studies using sophisticated blends and exploring the "eavesdropping" behavior of competitors and predators will provide a more complete picture of its role in the ecosystem. researchgate.netmdpi.com

Exploration of Novel Biological Activities: The discovery of its role in antibiotic synthesis warrants broader screening for other biological functions. biorxiv.orgbiorxiv.org Assessing the antimicrobial properties of this compound and its derivatives against a wider range of pathogens could uncover new applications. Investigating its influence on microbial community structure and inter-kingdom signaling is another promising avenue.

Development of Sustainable Synthetic Methods: While synthetic routes exist, developing more sustainable and cost-effective methods using earth-abundant catalysts (e.g., iron or copper) would be beneficial for large-scale production for pest management and research purposes.

Broader Scientific Implications of this compound Research in Chemical Biology and Synthesis

The study of this compound has broader implications for both chemical biology and synthetic chemistry. In chemical biology, its role as a highly conserved pheromone provides a powerful model system for studying the evolution of chemical communication and speciation. core.ac.uk Understanding how subtle variations in a chemical blend can drive reproductive isolation offers fundamental insights into evolutionary processes. The compound also serves as a key example of chemical parsimony, where a simple molecule is used for a crucial biological function across a wide array of species. researchgate.net Its dual role as a pheromone in insects and a biosynthetic precursor in bacteria highlights the versatility of small molecules in different biological contexts and provides a fascinating case study in chemical ecology. researchgate.netbiorxiv.org

From a synthetic chemistry perspective, the demand for enantiomerically pure this compound for biological studies drives the development of new and refined asymmetric synthesis techniques. researchgate.net The chemistry of α-hydroxy ketones is of broad interest, and methods developed for this specific target can often be applied to the synthesis of other structurally related natural products and pharmaceutical intermediates. vulcanchem.com The challenges associated with its synthesis and purification continue to spur innovation in stereoselective catalysis and biocatalysis. muni.cz Ultimately, research on this seemingly simple molecule bridges the gap between fundamental chemistry and complex ecological interactions, offering valuable lessons in how molecular structure dictates biological function.

Q & A

Q. How do researchers differentiate between aggregation and sex pheromones when this compound attracts both sexes?

- Methodology :

- Temporal monitoring : Track diel activity patterns (e.g., males calling at specific times).

- Microscale bioassays : Use olfactometers to isolate male vs. female responses.

- Component omission tests : Remove putative sex-specific components (e.g., 2-methylbutan-1-ol) from blends .

Data Contradiction Analysis

- Example : Field trials for Anelaphus inflaticollis showed stronger attraction to synthetic blends than to (R)-3-hydroxyhexan-2-one alone, yet minor components were not individually tested due to logistical constraints .

- Resolution : Use fractional factorial designs to prioritize components for testing.

- Tools : Multivariate analysis (PCA) to identify correlated variables in pheromone blends.

Key Tables from Evidence

| Pheromone Component | Role in Attraction | Study |

|---|---|---|

| (R)-3-hydroxyhexan-2-one | Primary attractant | |

| 2,3-hexanedione | Synergist | |

| (2R,3R)-2,3-hexanediol | Enhancer (male-specific) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.